tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate is a synthetic chemical compound with the molecular formula C11H13BrN4O2 and a molecular weight of 313.15 g/mol. This compound is recognized by its Chemical Abstracts Service (CAS) number 1380331-50-9 and is classified as a carbamate derivative featuring a triazolo-pyridine moiety. Its structural uniqueness arises from the combination of the tert-butyl group and the bromo-triazolo-pyridine, which may enhance its biological activity compared to other similar compounds .
The synthesis of tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate typically involves the reaction between 2-bromo-[1,2,4]triazolo[1,5-a]pyridine and tert-butyl carbamate. This reaction is carried out under controlled conditions to ensure optimal yields and purity. The general steps in the synthesis include:
tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate can undergo several types of chemical reactions:
These reactions can lead to various substituted derivatives of triazolo-pyridine or altered forms of the original compound depending on the reagents used .
The mechanism of action for tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate involves its interaction with specific biological targets such as enzymes or receptors. This interaction may modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activities. The exact pathways are still under investigation but are believed to involve interference with cellular processes like DNA replication or protein synthesis .
The physical and chemical properties of tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate include:
Safety information indicates that it carries hazard warnings (GHS07), suggesting precautions should be taken when handling this compound due to potential health risks associated with exposure .
tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate has several scientific applications:
The core scaffold of tert-butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate belongs to the fused bicyclic heterocyclic system [1,2,4]triazolo[1,5-a]pyridine. This framework consists of a pyridine ring fused with a 1,2,4-triazole moiety at bond a between positions 1 (triazole) and a (pyridine), creating a planar, electron-deficient system. The systematic IUPAC numbering assigns position 1 to the bridgehead nitrogen, with subsequent positions numbered clockwise around the triazole ring (N1, C2, N3) and counterclockwise around the pyridine (C5, C6, C7, C8). Substituents critically influence properties:
Table 1: Nomenclature and Structural Variants of Key Derivatives
Compound | Systematic Name | CAS Registry Number |
---|---|---|
Core scaffold | [1,2,4]Triazolo[1,5-a]pyridin-7-amine | 1033810-70-6 |
tert-Butyl carbamate precursor | tert-Butyl [1,2,4]triazolo[1,5-a]pyridin-6-ylcarbamate | 2009346-22-7 |
7-Bromo analog | 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine | Not specified |
Benzyl-protected derivative | Benzyl N-{7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}carbamate | 2680820-00-0 |
Isomeric distinctions are critical: The [1,5-a] fusion differs from [1,5-c] by nitrogen placement, altering dipole moments (5.2D vs. 4.1D) and pKa (C7-OH = 7.2 vs. 6.5) [10]. The 2-bromo-7-carbamate substitution creates a meta-relationship across rings, influencing conjugation and binding affinity in pharmaceutical targets [1] [7].
Brominated triazolopyridines emerged as privileged scaffolds due to their balanced physicochemical properties (cLogP 1.8-2.5, TPSA 55-65 Ų). Key milestones include:
The Boc group serves dual purposes: preventing N-oxidation during intermediate storage and enabling controlled deprotection under mild acidic conditions (TFA/DCM, 0°C, 1h) for in situ coupling [4] [9].
This compound enables modular construction of bioactive molecules through strategic functionalization:
Table 2: Derivatization Reactions and Therapeutic Applications
Reaction Site | Transformation | Therapeutic Target | Key Intermediate/Product |
---|---|---|---|
C2-Bromine | Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) | PDE2 inhibitors | 2-Aryl derivatives (e.g., 2-phenyl, 2-pyridyl) [1] |
C7-Carbamate | Deprotection/coupling | BRD4 inhibitors | 7-Amino-2-bromo derivatives [7] |
Both sites | Sequential modification | Dual-target agents | 2-Heteroaryl-7-sulfonamides [1] |
Neurological Applications: As PDE2 inhibitors, 2-aryl analogs enhance cGMP signaling, showing 90% target engagement at 10 mg/kg in rodent cognition models. The Boc group survives downstream reactions, including microwave-assisted cyclizations (140°C, 3h) [1] [6].
Oncological Applications: After Boc deprotection, the C7-amine couples with carboxylic acids (EDCI/HOBt) to yield amides inhibiting BRD4 BD1 (IC₅₀ = 8.9 nM for compound 12m). The 2-bromine allows late-stage diversification to improve solubility (cLogP reduction from 3.2 to 2.1) [7].
The patent landscape reveals intense competition in triazolopyridine chemistry:
Pharmaceutical Applications: US11186582B2 (2021) claims PDE2 inhibitors featuring 7-aminotriazolopyridines, specifically covering tert-butyl carbamate intermediates for neurological disorders. Claim 9 protects N-Boc-7-amino-2-bromo derivatives as synthetic precursors [1]. US9388177B2 (2016) details palladium-catalyzed methods for preparing 2-substituted analogs via Suzuki coupling, listing 2-bromo-7-Boc-amino as key starting material (Example 11) [6].
Synthetic Innovations: CN114349746A (2022) describes microwave-assisted cyclization (140°C, ≤3h) giving 95% yield of Boc-protected intermediates, reducing traditional synthesis from 48h to 5h. WO2021005578 (2021) protects bromine-specific lithiation at -78°C for carboxylation, enabling C2-carboxylic acid derivatives [9].
Material Claims: Patents specifically claim brominated intermediates, with US11186582B2 listing 47 examples of 2-bromo-7-Boc-amino derivatives. Priority applications show a 300% increase in triazolopyridine claims since 2015, reflecting industrial prioritization [1] [6] [9].
Table 3: Key Patents Covering Brominated Triazolopyridine Carbamates
Patent Number | Priority Year | Focus | Exemplified Compounds |
---|---|---|---|
US11186582B2 | 2019 | PDE2 inhibitors | 47 compounds with 2-bromo-7-Boc structure |
US9388177B2 | 2013 | Synthetic methods | 22 examples of C2 functionalization |
EP2895508B1 | 2014 | Crystallographic forms | Polymorphs of 2-bromo-7-Boc derivatives |
The intellectual property landscape indicates that tert-butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate remains a high-value intermediate, with freedom-to-operate analyses requiring careful review of claims covering C2 halogen variants (Cl/Br/I) and N-Boc protection [1] [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: